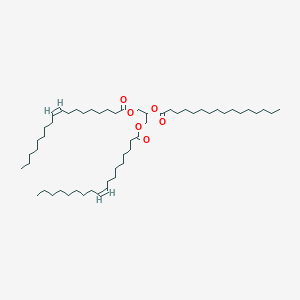

(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate

Description

Significance within Lipid Biochemistry

The significance of 1,3-Dioleoyl-2-palmitoylglycerol stems primarily from its high prevalence in human milk fat and its subsequent role in infant development. nih.govbohrium.comcaymanchem.com Human milk fat is the primary energy source for newborns, providing approximately 50% of their total energy intake. advancedlipids.commdpi.com A unique feature of human milk fat is its specific triglyceride structure, where about 70-75% of the palmitic acid is esterified to the middle, or sn-2, position of the glycerol (B35011) backbone. advancedlipids.commdpi.com OPO is one of the most abundant triacylglycerols exhibiting this structure in human milk. caymanchem.combiomol.comfrontiersin.org

Research has shown that the concentration of OPO is higher in colostrum (the first form of milk produced after birth) compared to transitional and mature milk, highlighting its importance in early life. caymanchem.combiomol.com Studies have also noted variations in OPO levels in human milk across different populations. caymanchem.combiomol.com For instance, a comparative analysis of triglycerides in Chinese human milk found that OPO, along with 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL) and 1,2,3-trioleoylglycerol (OOO), were among the most abundant TAGs. frontiersin.org

Structural Characteristics and Isomeric Considerations of 1,3-Dioleoyl-2-palmitoylglycerol

1,3-Dioleoyl-2-palmitoylglycerol is a triglyceride, which means it is an ester derived from a glycerol molecule and three fatty acids. nih.gov Its specific structure is defined by the identity and position of these fatty acids on the glycerol backbone's three carbon atoms, stereospecifically numbered sn-1, sn-2, and sn-3.

sn-1 position: Esterified with oleic acid, an 18-carbon monounsaturated omega-9 fatty acid. mdpi.comcaymanchem.combiomol.com

sn-2 position: Esterified with palmitic acid, a 16-carbon saturated fatty acid. mdpi.comcaymanchem.combiomol.com

sn-3 position: Esterified with a second molecule of oleic acid. mdpi.comcaymanchem.combiomol.com

This O-P-O (Oleic-Palmitic-Oleic) configuration is key to its identity and function. researchgate.net

The positional arrangement of the fatty acids gives rise to isomers, which are molecules with the same chemical formula but different structural arrangements. A significant isomer of OPO is 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP) . sciopen.com Another is 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP) . researchgate.net In OOP, the palmitic acid is at the sn-3 position, which changes its digestive fate compared to OPO. The differentiation and accurate quantification of OPO from its isomers like OOP are critical in quality control for infant formula, often requiring advanced chromatographic techniques such as silver ion chromatography. sciopen.com

Below is a table summarizing the key chemical properties of 1,3-Dioleoyl-2-palmitoylglycerol.

| Property | Value | Source |

| Chemical Name | 9(Z)-octadecenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester | caymanchem.com |

| Synonyms | OPO, 1,3-Olein-2-Palmitin, TG(18:1/16:0/18:1) | caymanchem.comnih.gov |

| CAS Number | 1716-07-0 | caymanchem.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₅₅H₁₀₂O₆ | caymanchem.comsigmaaldrich.comnih.gov |

| Molecular Weight | 859.39 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Clear Colourless Oil | chemicalbook.com |

| InChI Key | PPTGNVIVNZLPPS-LBXGSASVSA-N | caymanchem.comnih.gov |

Historical Context and Evolution of Research on 1,3-Dioleoyl-2-palmitoylglycerol

The study of 1,3-Dioleoyl-2-palmitoylglycerol is intrinsically linked to the scientific endeavor to understand and replicate the nutritional benefits of human milk. For decades, researchers have focused on creating human milk fat substitutes (HMFS) for infant formulas. nih.govbohrium.com This research gained significant momentum with the identification of the specific positional distribution of fatty acids in human milk triglycerides. advancedlipids.com

The evolution of research has heavily focused on the synthesis of OPO. Early methods often involved multiple steps and the use of organic solvents, which raised safety concerns for products intended for infants. acs.org This led to a paradigm shift towards enzymatic processes, which are considered safer and more specific. tandfonline.comnovonesis.com The use of sn-1,3 regioselective lipases became a cornerstone of modern OPO production. bohrium.com These enzymes specifically target the sn-1 and sn-3 positions of a triglyceride, allowing for the precise replacement of fatty acids to create the desired OPO structure. bohrium.comaocs.org

Researchers have explored various raw materials and process strategies to optimize OPO synthesis, making it more efficient and cost-effective. google.com Common starting materials include palm oil and its fractions (like palm stearin), which are rich sources of palmitic and oleic acids. tandfonline.comresearchgate.net Other sources like leaf lard have also been investigated. acs.orgacs.org

The synthesis processes have been refined over time, with one-step, two-step, and multi-step enzymatic methods being developed. tandfonline.comnih.gov

One-step process: Typically involves the direct acidolysis or interesterification of a fat rich in sn-2 palmitic acid with oleic acid. tandfonline.comnih.gov

Two-step process: A common approach involves first producing tripalmitin (B1682551) (PPP) or 2-palmitoyl-monoglyceride (2-MAG), which is then reacted with oleic acid in a second enzymatic step to yield OPO. acs.orgnih.govgoogle.com

Chemoenzymatic methods: Some innovative approaches combine enzymatic and chemical steps to achieve high purity and yield. For example, an enzymatic step can be used to create a 1,3-diolein (B152344) intermediate, which is then chemically esterified with palmitic acid. nih.gov

The table below summarizes findings from various research studies on the synthesis of OPO.

| Starting Materials | Key Process Steps | Catalyst(s) | OPO Content Achieved | Source |

| Palm Oil | Fractionation, esterification to ethyl palmitate, glycerolysis to tripalmitin, acidolysis with oleic acid | Lipase (B570770) Novozym 435, Lipase IM 60 | ~74 mol% in TAG fraction | researchgate.net |

| Leaf Lard, Camellia Oil Fatty Acids | Dry fractionation of leaf lard followed by enzymatic acidolysis | Not specified | 43.72% | acs.org |

| Tripalmitin, Oleic Acid | Acidolysis | Lipozyme TL IM | 71.22% | tandfonline.com |

| Palm Stearin (B3432776), Mixed Vegetable Oils | Chemical interesterification followed by enzymatic acidolysis | Sodium methoxide, Lipozyme TL IM | 79.50% | tandfonline.com |

| Glycerol, Oleic Acid, Palmitic Acid | Enzymatic synthesis of 1,3-diolein followed by chemical esterification with palmitic acid | Novozym 435 | 94.8% (crude), 98.7% (purified) | nih.gov |

Recent research continues to refine these processes and also explores other significant triglycerides found in human milk, such as 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), and the nutritional implications of the OPL to OPO ratio. mdpi.comnih.govnih.gov

Properties

IUPAC Name |

(2-hexadecanoyloxy-3-octadec-9-enoyloxypropyl) octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-32-35-38-41-44-47-53(56)59-50-52(61-55(58)49-46-43-40-37-34-29-24-21-18-15-12-9-6-3)51-60-54(57)48-45-42-39-36-33-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTGNVIVNZLPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393127 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-07-0 | |

| Record name | 1,3-Dioleoyl-2-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 1,3 Dioleoyl 2 Palmitoylglycerol

Endogenous Biosynthesis Mechanisms in Biological Systems

The endogenous synthesis of 1,3-Dioleoyl-2-palmitoylglycerol occurs through the general de novo triacylglycerol synthesis pathway, also known as the Kennedy pathway. smpdb.ca This fundamental metabolic process is primarily associated with the liver and adipose tissue. smpdb.cayoutube.com The pathway begins with a glycerol-3-phosphate backbone, to which fatty acids are sequentially added.

The formation of a specific TAG like OPO is not a random event but is governed by the substrate availability (oleic acid and palmitic acid) and, more importantly, the specificity of the enzymes involved in the acylation steps. The precise positioning of oleic and palmitic acids to form the OPO structure is a result of the substrate and positional selectivity of the acyltransferase enzymes. While the general pathway is well-established, the exact mechanisms that ensure the high fidelity of OPO synthesis in specific tissues or conditions are an area of ongoing research.

Enzymatic Pathways and Key Enzymes Involved in 1,3-Dioleoyl-2-palmitoylglycerol Formation

The synthesis of OPO is a multi-step enzymatic process that takes place primarily in the endoplasmic reticulum. youtube.com The key enzymes and steps are outlined below:

Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme initiates the synthesis by transferring an acyl-CoA, in this case, oleoyl-CoA, to the sn-1 position of a glycerol-3-phosphate molecule, forming lysophosphatidic acid. nih.govnih.gov

1-acylglycerol-3-phosphate Acyltransferase (AGPAT): The next step involves the acylation of the sn-2 position. For OPO synthesis, this step is crucial as it requires an AGPAT isoform with a high specificity for palmitoyl-CoA to form phosphatidic acid. nih.gov

Phosphatidic Acid Phosphatase (PAP), also known as Lipins: This enzyme dephosphorylates phosphatidic acid to produce 1,2-diacylglycerol (DAG). nih.gov In the context of OPO synthesis, this would be 1-oleoyl-2-palmitoyl-glycerol.

Diacylglycerol Acyltransferase (DGAT): This is the final and committed step in TAG synthesis. nih.gov A DGAT enzyme with a preference for oleoyl-CoA then esterifies the final oleic acid to the sn-3 position of the DAG, completing the synthesis of 1,3-Dioleoyl-2-palmitoylglycerol. nih.gov

The specificity of the GPAT, AGPAT, and DGAT enzymes for different fatty acyl-CoAs is a critical determinant of the final TAG structure. Different isoforms of these enzymes exist with varying tissue expression and substrate selectivities, which contributes to the diversity of TAG structures found in different cells and tissues. nih.gov

Table 1: Key Enzymes in 1,3-Dioleoyl-2-palmitoylglycerol Biosynthesis

| Enzyme | Abbreviation | Role in OPO Synthesis |

| Glycerol-3-phosphate Acyltransferase | GPAT | Acylates the sn-1 position of glycerol-3-phosphate with oleic acid. |

| 1-acylglycerol-3-phosphate Acyltransferase | AGPAT | Acylates the sn-2 position of lysophosphatidic acid with palmitic acid. |

| Phosphatidic Acid Phosphatase | PAP (Lipins) | Dephosphorylates phosphatidic acid to form 1-oleoyl-2-palmitoyl-glycerol. |

| Diacylglycerol Acyltransferase | DGAT | Acylates the sn-3 position of diacylglycerol with oleic acid. |

Metabolomic and Lipidomic Context of 1,3-Dioleoyl-2-palmitoylglycerol

Association with Taurine (B1682933) and Hypotaurine Metabolism

The connection between 1,3-Dioleoyl-2-palmitoylglycerol and taurine/hypotaurine metabolism is primarily indirect, mediated through the role of taurine in lipid metabolism and bile acid conjugation. Taurine is known to conjugate with bile acids in the liver to form tauro-conjugated bile acids, which are more efficient in emulsifying and absorbing dietary lipids. elsevierpure.comnih.govresearchgate.net By facilitating the digestion and absorption of fats, taurine indirectly supports the availability of oleic and palmitic acids for the synthesis of OPO. Several studies have shown that taurine supplementation can improve lipid metabolism, including reducing triglyceride levels. elsevierpure.comnih.gov This effect is partly attributed to its role in enhancing the function of bile acids and modulating the expression of genes involved in lipid metabolism. tandfonline.comjst.go.jp

Enzymatic and Chemoenzymatic Synthesis of 1,3 Dioleoyl 2 Palmitoylglycerol

Overview of Biocatalytic Methodologies for 1,3-Dioleoyl-2-palmitoylglycerol Production

Biocatalytic methods for producing 1,3-dioleoyl-2-palmitoylglycerol primarily revolve around the use of lipases. These enzymes can catalyze reactions such as acidolysis, alcoholysis, and transesterification to selectively modify the fatty acid composition of a glycerol (B35011) backbone. mdpi.com

A common strategy involves the acidolysis of a fat or oil rich in palmitic acid at the sn-2 position, such as tripalmitin (B1682551) (PPP), with oleic acid. nih.govresearchgate.net In this reaction, a lipase (B570770) selectively replaces the fatty acids at the sn-1 and sn-3 positions with oleic acid, yielding the desired OPO structure. mdpi.com Another approach is a two-step process where a starting material like tripalmitin is first subjected to alcoholysis to produce sn-2-palmitoylglycerol (2-monopalmitin). capes.gov.brnih.govnih.gov This intermediate is then esterified with oleic acid in a second enzymatic step to form OPO. capes.gov.brnih.gov

Chemoenzymatic methods combine both chemical and enzymatic steps to achieve the synthesis. For instance, a three-step method has been reported where vinyl oleate (B1233923) is first synthesized, then reacted with glycerol using a lipase to form 1,3-diolein (B152344), which is finally chemically acylated with palmitic acid to produce OPO. nih.gov This hybrid approach can leverage the strengths of both catalytic systems.

Role of Lipases in Regiospecific Synthesis of 1,3-Dioleoyl-2-palmitoylglycerol

The success of biocatalytic OPO synthesis hinges on the regiospecificity of the lipases used. Lipases are enzymes that can distinguish between the different positions (sn-1, sn-2, and sn-3) of the glycerol backbone in a triglyceride. researchgate.net

Sn-1,3-Specific Lipases and Their Catalytic Specificity

For the production of OPO, sn-1,3-specific lipases are crucial. These enzymes selectively hydrolyze or esterify the fatty acids at the sn-1 and sn-3 positions of the glycerol molecule, leaving the fatty acid at the sn-2 position intact. researchgate.netmdpi.com This specificity is essential for incorporating oleic acid at the outer positions while preserving palmitic acid at the central position of the triglyceride.

Several microbial lipases have been identified and are widely used for their sn-1,3-specificity, including those from Rhizomucor miehei, Thermomyces lanuginosus, and Aspergillus oryzae. mdpi.comnih.gov The catalytic efficiency and specificity of these lipases can be influenced by various factors, including the reaction medium, temperature, and water activity. nih.govnih.gov For example, the pH of the immobilization solution has been shown to affect both the regiospecificity and the synthetic activity of Aspergillus oryzae lipase. nih.govplos.org

Immobilized Lipases: Development and Performance Enhancement

While free lipases are effective, their industrial application can be hampered by issues such as high cost, poor stability, and difficulty in recovery and reuse. mdpi.comnih.gov Immobilization of lipases on solid supports addresses these challenges, enhancing their stability and enabling their repeated use, which is critical for cost-effective industrial production. nih.govnih.gov

Lipases can be immobilized through various techniques, including adsorption, covalent bonding, entrapment, and cross-linking. nih.govresearchgate.net The choice of immobilization method and carrier material is critical as it can significantly impact the enzyme's activity, stability, and specificity. researchgate.net

Hydrophobic supports are particularly effective for lipase immobilization due to the nature of the enzyme, which undergoes interfacial activation at a hydrophobic-hydrophilic interface. researchgate.netfrontiersin.org Materials like polystyrene-based resins, mesoporous silicates, and magnetic nanoparticles have been successfully used as carriers. mdpi.complos.orgnih.gov For instance, Thermomyces lanuginosa lipase immobilized on a hydrophobic mesoporous molecular sieve (C18H37-SBA-15) showed excellent performance in OPO synthesis. nih.govresearchgate.net Similarly, Aspergillus oryzae lipase immobilized on a polystyrene-based hydrophobic resin (D3520) exhibited a significant increase in specific activity. plos.orginrae.fr

The table below summarizes various lipases, their immobilization supports, and the resulting OPO synthesis outcomes.

| Lipase Source | Immobilization Support | Key Findings | Reference |

| Thermomyces lanuginosa | Hydrophobic mesoporous molecular sieve C18H37-SBA-15 | Achieved a tripalmitin conversion rate of 99.07% and an sn-2 palmitic acid content of 90.09%. | researchgate.net |

| Aspergillus oryzae | Polystyrene-based hydrophobic resin D3520 | Resulted in a 49.54-fold increase in specific lipase activity for OPO synthesis. | plos.org |

| Rhizomucor miehei | Magnetic multi-walled carbon nanotubes (mMWCNTs) | The immobilized lipase showed better thermal and pH stability, and convenient recovery and reusability. | researchgate.net |

| Candida rugosa | Herbal silver nanoparticles | Immobilized enzyme showed higher stability and resistance compared to the free enzyme. | researchgate.net |

Immobilization generally enhances the stability of lipases against changes in temperature and pH. researchgate.netnih.gov For example, immobilized Candida rugosa lipase exhibited higher activity at elevated temperatures (55°C) compared to the free enzyme (37°C). researchgate.net Similarly, immobilized lipase from Thermomyces lanuginosus showed improved thermal stability. nih.gov This increased stability is attributed to the rigid conformation of the enzyme on the support, which protects it from denaturation. researchgate.net

The catalytic efficiency of immobilized lipases can also be significantly improved. Immobilization can lead to hyperactivation of the enzyme, likely due to favorable conformational changes upon binding to the support. researchgate.netmdpi.com For instance, lipase B from Candida antarctica immobilized on certain supports showed a more than 40-fold increase in catalytic activity compared to the free form. mdpi.com

The table below presents data on the reusability of different immobilized lipases.

| Lipase System | Number of Cycles | Remaining Activity | Reference |

| TLL@C18H37-SBA-15 | 5 | 81.04% (based on OPO content) | nih.govresearchgate.net |

| Immobilized Aspergillus oryzae lipase | 8 | Stable performance | cnif.cn |

| Immobilized Candida rugosa lipase | 12 | Retained activity | researchgate.net |

| Lipozyme RM IM | 15 | Maintained activity | epa.gov |

Reaction Schemes and Process Optimization for 1,3-Dioleoyl-2-palmitoylglycerol Production

The production of OPO typically involves the selective esterification of a 2-monopalmitoylglycerol (2-MPG) backbone with oleic acid at the sn-1 and sn-3 positions. The primary challenge lies in achieving high yields and regioselectivity, which has led to the development of several enzymatic and chemoenzymatic approaches.

Enzymatic Alcoholysis Routes

Enzymatic alcoholysis is a common strategy to produce the 2-MPG intermediate. mdpi.com This process utilizes sn-1,3-specific lipases to catalyze the alcoholysis of a triglyceride rich in palmitic acid, such as tripalmitin (PPP) or palm stearin (B3432776), with an alcohol like ethanol. mdpi.com The lipase selectively cleaves the fatty acids at the sn-1 and sn-3 positions, leaving the palmitic acid at the sn-2 position intact. The resulting 2-MPG can then be esterified with oleic acid to form OPO. mdpi.com

One study reported the use of solvent-free enzymatic alcoholysis of PPP to produce 2-MAG, which was then esterified with ethyl oleate using Candida sp. 99-125 lipase, achieving an OPO yield as high as 85.06%. mdpi.com Another approach involved a two-step process where tripalmitin was first subjected to alcoholysis in an organic solvent catalyzed by sn-1,3-regiospecific lipases from Rhizomucor miehei and Rhizopus delemar to yield 2-MP. capes.gov.br The 2-MP was then isolated and esterified with oleic acid using the same lipases to form OPO in up to 78% yield. capes.gov.br

Enzymatic Esterification Strategies

Enzymatic esterification directly combines a glycerol backbone with fatty acids. A two-step chemoenzymatic esterification process has been explored for OPO synthesis in solvent-free conditions. researchgate.net This method can be intensified using ultrasound, which has been shown to be a green and energy-efficient strategy. researchgate.net In one instance, optimized conditions for enzymatic esterification using lipase B from Candida antarctica (CALB) achieved a 96.3% conversion. researchgate.netresearchgate.net

Another approach involves the direct esterification of glycerol with oleic acid and palmitic acid. However, controlling the regiospecificity to favor the formation of OPO over other isomers can be challenging.

A three-step chemoenzymatic method has also been reported. nih.gov This process begins with the synthesis of vinyl oleate, which is then reacted with glycerol using Novozym 435 to produce 1,3-diolein. nih.gov Finally, the purified 1,3-diolein is chemically esterified with palmitic acid to yield OPO. nih.gov This method resulted in a 94.8% OPO content in the crude mixture and a final purity of 98.7% after purification. nih.gov

Transesterification and Acidolysis Approaches

Transesterification, also known as interesterification, involves the exchange of fatty acid moieties between triglycerides or between a triglyceride and a fatty acid ester. mdpi.com This method can be used to directly convert a fat rich in palmitic acid, like palm stearin, into OPO by reacting it with an oleic acid source, such as oleic acid itself or ethyl oleate. mdpi.comresearchgate.net For instance, OPO was synthesized by enzymatic interesterification of palm stearin rich in tripalmitin and ethyl oleate. researchgate.net

Acidolysis is a specific type of transesterification where a triglyceride is reacted with a free fatty acid. mdpi.com This is a favored method for OPO synthesis due to its relative simplicity compared to multi-step alcoholysis and the challenging separation in some transesterification processes. mdpi.com In this approach, a triglyceride rich in sn-2 palmitic acid is reacted with oleic acid in the presence of an sn-1,3-specific lipase. mdpi.com The lipase catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions, incorporating oleic acid and forming OPO.

Several studies have focused on optimizing the acidolysis of tripalmitin with oleic acid. researchgate.nettandfonline.com One study employed a two-step enzymatic acidolysis using Rhizomucor miehei lipase (RML) immobilized on magnetic multi-walled carbon nanotubes to produce OPO-rich fats. researchgate.net

Optimization of Key Reaction Parameters

The efficiency and selectivity of OPO synthesis are highly dependent on various reaction parameters. Optimizing these parameters is crucial for maximizing the yield of the desired structured triglyceride.

The molar ratio of the substrates significantly influences the equilibrium of the reaction and, consequently, the final product composition. In transesterification and acidolysis reactions, an excess of the acyl donor (oleic acid or its ester) is often used to shift the reaction equilibrium towards the formation of OPO. tandfonline.com

For the acidolysis of tripalmitin with oleic acid, a substrate molar ratio of 1:8 (tripalmitin to oleic acid) was found to be optimal in one study. researchgate.net Another study investigating the interesterification of a tripalmitin-rich fraction with ethyl oleate found that the OPO content increased with the substrate ratio. nih.gov In the enzymatic esterification of glycerol with oleic acid, a 2:1 molar ratio of oleic acid to glycerol was found to be optimal for achieving high conversion rates. researchgate.netresearchgate.net For the synthesis of 1,3-dipalmitoylglycerol, a molar ratio of palmitic acid to glycerol of 2:1 resulted in the highest content of the desired product. mdpi.com

| Synthesis Method | Substrates | Optimal Molar Ratio | Resulting OPO/Product Content | Reference |

| Acidolysis | Tripalmitin / Oleic Acid | 1:8 | 93.46% sn-2 PA, 59.54% sn-1,3 OA | researchgate.net |

| Interesterification | Tripalmitin-rich fraction / Ethyl Oleate | 1:5.5 | 31.43% OPO | nih.gov |

| Esterification | Oleic Acid / Glycerol | 2:1 | 96.3% conversion | researchgate.netresearchgate.net |

| Esterification | Palmitic Acid / Glycerol | 2:1 | 10% 1,3-DPG | mdpi.com |

| Acidolysis | Fractionated leaf lard / Camellia oil fatty acids | 1:4 | 43.72% OPO | researchgate.net |

This table presents a selection of research findings and is not exhaustive.

The amount of enzyme used, or enzyme loading, is another critical parameter. Higher enzyme loading generally leads to a faster reaction rate, but it also increases the cost of the process. Therefore, an optimal enzyme loading needs to be determined to balance reaction efficiency and economic feasibility.

In the enzymatic esterification for OPO synthesis, a 3% enzyme loading of lipase B from Candida antarctica was found to be optimal. researchgate.netresearchgate.net For the acidolysis of a fractionated leaf lard, a 6% (w/w) enzyme loading was used to achieve a 43.72% OPO content. researchgate.net In another study on acidolysis, an 8% (w/w) enzyme load was found to be optimal for the synthesis of OPO using palm stearin and oleic acid. inrae.fr The activity of the enzyme is also crucial and can be influenced by factors such as temperature, pH, and the presence of inhibitors or activators. Immobilization of enzymes can enhance their stability and reusability, which is a key consideration for industrial applications. mdpi.comresearchgate.net

| Synthesis Method | Enzyme | Optimal Enzyme Loading | Resulting OPO/Product Content | Reference |

| Esterification | Lipase B from Candida antarctica | 3% | 96.3% conversion | researchgate.netresearchgate.net |

| Acidolysis | Not specified | 6% (w/w) | 43.72% OPO | researchgate.net |

| Acidolysis | Immobilized Aspergillus oryzae lipase | 8% (w/w) | 45.65% C52 production | inrae.fr |

| Acidolysis | Rhizomucor miehei lipase | 10% (w/w) | Not specified | researchgate.net |

This table presents a selection of research findings and is not exhaustive.

Reaction Temperature and Time

The temperature and duration of the enzymatic reaction are critical, interdependent variables that significantly impact the yield and purity of 1,3-Dioleoyl-2-palmitoylglycerol. Optimal conditions are a balance between achieving a high reaction rate and minimizing side reactions like acyl migration.

Research indicates that optimal temperatures for OPO synthesis typically fall within the range of 35°C to 70°C. researchgate.nettandfonline.com For instance, in the enzymatic acidolysis of tripalmitin (PPP) with oleic acid and palmitic acid, the OPO content reached its maximum of 46.82% at 60°C. tandfonline.com Temperatures below this optimum, such as 30°C or 40°C, resulted in lower yields (35.06% and 38.41%, respectively), while increasing the temperature to 70°C led to a decrease in yield to 37.01%. tandfonline.com In another study involving the acidolysis of fractionated leaf lard, optimal OPO content of 43.72% was achieved at a lower temperature of 45°C. acs.org

Reaction time is similarly crucial. In one study, OPO content was measured at 2-hour intervals, showing a progressive increase up to 6 hours, where it peaked at 45.06%. tandfonline.com Extending the reaction time to 8 or 12 hours resulted in a gradual decrease in OPO content, likely due to equilibrium shifts or enzymatic degradation over time. tandfonline.com Other effective reaction times noted in research include 4 hours and 8 hours, depending on the specific substrates and enzyme systems used. nih.govresearchgate.netnih.gov For example, the synthesis of OPO and related structured lipids from fractionated palm stearin was optimized at 60°C for 4 hours. researchgate.net

Table 1: Effect of Reaction Temperature and Time on OPO Synthesis Data sourced from a study on the acidolysis of tripalmitin with palmitic and oleic acids. tandfonline.com

| Parameter | Value | OPO Content (%) |

| Time | 2 h | 33.86% |

| 4 h | 39.92% | |

| 6 h | 45.06% | |

| 8 h | 44.51% | |

| 10 h | 42.76% | |

| 12 h | 41.48% | |

| Temperature | 30°C | 35.06% |

| 40°C | 38.41% | |

| 50°C | 43.96% | |

| 60°C | 46.82% | |

| 70°C | 37.01% |

Solvent-Free Systems vs. Solvent Systems

The choice between using a solvent or conducting the reaction in a solvent-free system is a key consideration in the synthesis of OPO. Solvent-based systems, often using solvents like n-hexane, have been traditionally employed. researchgate.net However, there is a significant trend towards developing solvent-free systems due to their advantages, which include reduced pollution, lower costs, and greater simplicity in processing and handling. researchgate.netcmu.edu

Solvent-free systems, however, present unique challenges. They often necessitate higher reaction temperatures to ensure the miscibility of the substrates, which can be highly viscous oils and fats. researchgate.net The selection of the lipase is also critical; for example, Lipozyme TL IM has been found to be particularly suitable for solvent-free systems, whereas Lipozyme RM IM is often used with n-hexane. researchgate.net

A potential drawback of solvent-free acidolysis is the difficulty in purifying the final product. By-products such as 1,2-dipalmitoyl-2-oleoyl-glycerol (PPO) can be hard to remove from the OPO product mixture. researchgate.net Despite this, successful solvent-free processes have been developed. An innovative approach for synthesizing the OPO precursor 1,3-diolein was developed as a solvent-free alternative to previous solvent-based methods. nih.gov Similarly, a sustainable and effective solvent-free process for producing the analogous structured lipid 1,3-distearoyl-2-oleoylglycerol (SOS) has been reported, achieving a 70.2% yield. nih.gov

Chemoenzymatic Synthesis Strategies for 1,3-Dioleoyl-2-palmitoylglycerol

Chemoenzymatic synthesis offers a hybrid approach that leverages the high selectivity of enzymes and the efficiency of chemical reactions to produce OPO. This multi-step strategy can overcome limitations inherent in purely enzymatic or purely chemical methods.

A notable chemoenzymatic strategy involves a three-step process: nih.gov

Chemical Synthesis of an Intermediate: Vinyl oleate is first synthesized via a transvinylation reaction between vinyl acetate (B1210297) and oleic acid.

Enzymatic Esterification: The synthesized vinyl oleate is then reacted with glycerol in a solvent-free system using the sn-1,3 specific lipase Novozym 435. This highly selective enzymatic step produces the key intermediate, 1,3-diolein, with high purity (90.8% content in the crude mixture). nih.gov This step was optimized at 35°C for 8 hours. nih.gov

Final Chemical Acylation: In the final step, the purified 1,3-diolein is chemically acylated with palmitic acid to yield the target 1,3-Dioleoyl-2-palmitoylglycerol. nih.gov

This method successfully produced a crude product containing 94.8% OPO, which, after purification, reached a regiopurity of 98.7%. nih.gov This demonstrates how combining chemical and enzymatic steps can lead to a high-yield, high-purity synthesis pathway. Another approach has utilized ultrasound as an energy-efficient method to intensify a two-step chemoenzymatic esterification process in solvent-free conditions. researchgate.net

Novel Bioproduction Methods for 1,3-Dioleoyl-2-palmitoylglycerol

Beyond chemical and enzymatic synthesis, microbial fermentation is emerging as a novel and sustainable route for producing OPO. This approach utilizes the natural lipid-accumulating capabilities of certain microorganisms.

Microbial Fermentation Approaches (e.g., Rhodococcus opacus)

The oleaginous bacterium Rhodococcus opacus has been identified as a promising candidate for the direct production of OPO through fermentation. cabidigitallibrary.orgresearchgate.net This bacterium is known for its ability to accumulate large quantities of triacylglycerols (TAGs), often consisting of the same C16 and C18 fatty acids found in vegetable oils. nih.govnih.gov

In a pioneering study, R. opacus was used to produce OPO by providing it with specific substrates. cabidigitallibrary.orgresearchgate.net The starting materials included either a chemically interesterified fat (a blend of high oleic acid sunflower oil and hydrogenated palm oil) or a mixture of ethyl oleate and ethyl palmitate. cabidigitallibrary.org The fermentation process yielded the following results:

The highest biomass achieved was 3.3 g/L. cabidigitallibrary.orgresearchgate.net

The cellular oil content reached 40.2% of the dry cell weight. cabidigitallibrary.orgresearchgate.net

A final OPO yield of 0.62 g/L was obtained. cabidigitallibrary.orgresearchgate.net

Crucially, analysis of the resulting oil confirmed the desired structure. The fatty acid composition was 55.7-59.7% oleic acid and 28.3-29.8% palmitic acid. cabidigitallibrary.org Positional analysis using ¹³C-NMR confirmed that the sn-2 position was predominantly occupied by palmitic acid (64.7-74.5%), with oleic acid primarily at the sn-1 and sn-3 positions, consistent with the structure of OPO. cabidigitallibrary.org

Table 2: Triacylglycerol Profile of Oil from Rhodococcus opacus Fermentation cabidigitallibrary.org

| Triacylglycerol Species | Abbreviation | Content (%) |

| 1,3-Dioleoyl-2-palmitoylglycerol | OPO | 47.1% |

| 1-Oleoyl-2-palmityl-3-linoleoyl glycerol | OPL | 13.9% |

| 1,2-Dipalmitoyl-3-oleoylglycerol | PPO | 13.1% |

| 1-Palmitoyl-2-palmitoleoyl-3-oleoylglycerol | PPoO | 10.3% |

This fermentation strategy represents a significant step towards the biological production of structured lipids for specialized nutritional applications. researchgate.net

Genetic Engineering for Enhanced Production

While microbial fermentation shows promise, the yields can be improved through genetic engineering. Although specific genetic modification of Rhodococcus opacus for enhanced OPO production is still an emerging field, established principles of metabolic engineering can be applied. nih.gov The goal of genetic modification is to refactor the microorganism's native metabolic pathways to channel more resources towards the synthesis of the desired product. nih.gov

Strategies to enhance OPO production in a microbial host like R. opacus could include:

Upregulation of Key Enzymes: Increasing the expression of genes encoding for enzymes in the triacylglycerol biosynthesis pathway.

Blocking Competing Pathways: Deleting genes responsible for the production of by-products. nih.gov For example, in the production of other compounds, blocking pathways for lactate (B86563) or acetate formation has been shown to concentrate metabolic flow towards the target product, significantly increasing the yield. nih.gov

Tailoring Fatty Acid Synthesis: Modifying the pathways that produce fatty acids to increase the intracellular pools of oleic acid and palmitic acid, the specific building blocks of OPO.

The successful commercial production of compounds like 1,3-propanediol (B51772) using genetically engineered E. coli demonstrates the power of this approach. nih.gov Similar applications of genetic and synthetic biology tools to oleaginous organisms like R. opacus hold the potential to significantly improve the efficiency and economic viability of OPO bioproduction.

Biological Function and Physiological Implications of 1,3 Dioleoyl 2 Palmitoylglycerol

Role in Lipid Digestion and Absorption Mechanisms

The positional distribution of fatty acids on the glycerol (B35011) backbone significantly influences how a triacylglycerol is digested and absorbed. tandfonline.com The unique structure of OPO confers distinct advantages in these processes compared to other TAGs where palmitic acid is located at the outer sn-1 or sn-3 positions.

The digestion of dietary fats primarily occurs in the small intestine, mediated by pancreatic lipase (B570770). tandfonline.com This enzyme is sn-1,3-regiospecific, meaning it preferentially cleaves the ester bonds at the first and third positions of the glycerol molecule. tandfonline.comresearchgate.net In the case of 1,3-dioleoyl-2-palmitoylglycerol, pancreatic lipase hydrolyzes the oleic acid molecules from the sn-1 and sn-3 positions. smolecule.comresearchgate.net This enzymatic action results in the release of two molecules of free oleic acid and one molecule of 2-palmitoylglycerol (B134275), also known as sn-2 monopalmitin (B16481). researchgate.net This process is distinct from the digestion of TAGs with palmitic acid at the sn-1/3 positions, which would release free palmitic acid into the intestinal lumen. smolecule.com

The product of OPO hydrolysis, 2-monopalmitoylglycerol, is efficiently absorbed by the epithelial cells of the small intestine. tandfonline.comsmolecule.com Its monoacylglycerol form allows for ready incorporation into mixed micelles, which transport the lipid across the intestinal epithelium for re-esterification back into triacylglycerols and subsequent incorporation into chylomicrons. smolecule.com This efficient absorption of palmitic acid in the sn-2 monoglyceride form is a key benefit of the OPO structure. tandfonline.com

In contrast, when palmitic acid is located at the sn-1 or sn-3 positions, hydrolysis releases it as a free fatty acid. Free palmitic acid has a tendency to bind with minerals like calcium in the intestinal lumen, forming insoluble fatty acid soaps. smolecule.com This process can impede the absorption of both the fatty acid and the calcium. tandfonline.com The structure of OPO, by preserving palmitic acid as 2-monopalmitoylglycerol during digestion, minimizes the formation of these indigestible soaps, thereby improving the absorption and utilization of fatty acids and calcium. tandfonline.comresearchgate.net Studies in mice have demonstrated that OPO intake leads to a significantly higher percentage of palmitic acid in the serum compared to diets with mixed vegetable oil, indicating enhanced absorption. tandfonline.comnih.govtandfonline.com

Involvement in Cellular Processes and Membrane Biology

The physiological benefits of 1,3-dioleoyl-2-palmitoylglycerol extend beyond efficient absorption to include positive effects on intestinal cellular health and barrier function. Research indicates that OPO plays a role in maintaining the integrity of the intestinal epithelium, which is crucial for nutrient absorption and protection against pathogens and harmful substances. rsc.org

In a study on mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, OPO treatment was shown to improve intestinal epithelial barrier function. rsc.org This was achieved by promoting the proliferation and differentiation of epithelial cells, inhibiting cell apoptosis, and upregulating the expression of tight junction proteins. rsc.org Furthermore, OPO supplementation in neonatal mice was found to significantly increase the number of intestinal stem cells, which in turn promoted the growth of villi and crypts and encouraged the differentiation of specialized intestinal cells like goblet cells and Paneth cells. dntb.gov.ua These cells are vital for producing mucus (mucin 2) and antimicrobial peptides (lysozyme 1), respectively, which are key components of the intestinal defense system. dntb.gov.ua OPO also appears to exert anti-inflammatory effects by suppressing the TLR4-MyD88-NF-κB signaling pathway in intestinal cells. rsc.org

Modulation of Gut Microbiota Composition and Activity

Dietary fats can significantly influence the composition and metabolic activity of the gut microbiota. The specific structure of OPO has been shown to foster a healthier gut microbial environment.

Studies have demonstrated that OPO can be effectively utilized by gut bacteria and can modulate the fecal microbiota. tandfonline.com In vivo research in mice showed that a diet containing OPO led to a higher relative abundance of the families Bifidobacteriaceae and Lactobacillaceae compared to a diet with standard mixed vegetable oil. tandfonline.comnih.govtandfonline.com Further analysis at the genus level confirms that OPO promotes the growth of beneficial bacteria such as Bifidobacterium. tandfonline.comresearchgate.net One study also noted increases in Akkermansia and Blautia with OPO supplementation. dntb.gov.ua

Conversely, OPO intake has been associated with the inhibition of potentially harmful bacteria. It has been shown to inhibit the growth of Enterobacter and reduce the abundance of Clostridiaceae and the opportunistic pathogen family Desulfovibrionaceae. tandfonline.comtandfonline.com Additionally, the consumption of OPO has been linked to a lower ratio of Firmicutes to Bacteroidetes in the gut, a profile that is often associated with a reduced tendency for obesity. tandfonline.com

Table 1: Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Gut Microbiota

| Bacterial Family/Genus | Observed Effect | Reference |

|---|---|---|

| Bifidobacteriaceae | Increase | tandfonline.comnih.govtandfonline.com |

| Lactobacillaceae | Increase | tandfonline.comnih.govtandfonline.com |

| Bifidobacterium | Increase | tandfonline.comresearchgate.net |

| Akkermansia | Increase | dntb.gov.ua |

| Blautia | Increase | dntb.gov.ua |

| Enterobacter | Inhibition | tandfonline.com |

| Clostridiaceae | Inhibition | tandfonline.com |

| Desulfovibrionaceae | Inhibition | tandfonline.com |

The metabolic activity of the gut microbiota on dietary substrates produces various compounds that are beneficial to the host, including short-chain fatty acids (SCFAs). An in vitro fermentation study using toddler fecal microbiota found that supplementation with OPO enhanced the production of both SCFAs and lactic acid. tandfonline.com A study in neonatal mice also observed that the benefits of OPO on intestinal development were associated with elevated levels of the SCFA butyrate. dntb.gov.ua Butyrate is a primary energy source for colonocytes and plays a significant role in maintaining gut health and barrier function.

Table 2: Metabolic Products from OPO Fermentation by Gut Microbiota

| Metabolite | Observed Effect | Reference |

|---|---|---|

| Short-Chain Fatty Acids (SCFAs) | Increase | tandfonline.com |

| Lactic Acid | Increase | tandfonline.com |

| Butyrate | Increase | dntb.gov.ua |

Influence on Systemic Lipid Metabolism and Biochemical Pathways

1,3-Dioleoyl-2-palmitoylglycerol (OPO) is a structured triacylglycerol that plays a notable role in systemic lipid metabolism, largely influenced by its unique stereospecific positioning of fatty acids. researchgate.net Found as a primary component of human milk fat, its structure with palmitic acid at the sn-2 position and oleic acid at the sn-1 and sn-3 positions is key to its metabolic fate. researchgate.netnih.gov

Upon ingestion, pancreatic lipase, which exhibits specificity for the sn-1 and sn-3 positions, hydrolyzes OPO in the gastrointestinal tract. researchgate.netnih.gov This enzymatic action releases two molecules of free oleic acid and one molecule of sn-2 monopalmitin (also known as 2-palmitoylglycerol). researchgate.net The sn-2 monopalmitin is readily absorbed by the intestinal cells and is a key molecule for the subsequent resynthesis of triacylglycerols within the enterocytes. nih.gov This process is part of the de novo triacylglycerol biosynthesis pathway. nih.gov

The efficient absorption of fatty acids from OPO has several physiological benefits. Research indicates that diets containing high levels of sn-2 palmitate, such as that provided by OPO, lead to improved absorption of both fatty acids and calcium. researchgate.netsigmaaldrich.comchemicalbook.com This is because the release of palmitic acid at the sn-2 position as a monoglyceride prevents the formation of insoluble calcium soaps in the intestine. Free palmitic acid, when released from the sn-1 or sn-3 position, can react with calcium to form these soaps, which are then excreted, leading to a loss of both fat and calcium.

Furthermore, the metabolic influence of OPO extends to the gut microbiome. Studies have shown that OPO supplementation can promote the growth of beneficial bacteria, including Bifidobacterium and Lactobacillus, and increase the production of short-chain fatty acids like butyrate. dntb.gov.ua These changes in the gut environment are associated with improved intestinal health, including enhanced intestinal barrier function. dntb.gov.ua

Comparative Analysis of 1,3-Dioleoyl-2-palmitoylglycerol with Other Triacylglycerol Structures (e.g., 1,3-Palmitoyl-2-oleoylglycerol)

The metabolic and physiological effects of 1,3-Dioleoyl-2-palmitoylglycerol (OPO) are best understood when compared to its isomeric counterpart, 1,3-Palmitoyl-2-oleoylglycerol (POP), and other triacylglycerols. The key distinction between OPO and POP lies in the stereospecific placement of their constituent fatty acids on the glycerol backbone. researchgate.net

In OPO, palmitic acid is at the sn-2 position, and oleic acid is at the sn-1 and sn-3 positions. Conversely, in POP, oleic acid is at the sn-2 position, while palmitic acid occupies the sn-1 and sn-3 positions. researchgate.net This structural difference has profound implications for their digestion and subsequent metabolic pathways.

As previously mentioned, pancreatic lipase specifically cleaves fatty acids from the sn-1 and sn-3 positions. nih.gov Therefore, the digestion of OPO yields two molecules of free oleic acid and one molecule of 2-palmitoylglycerol. The digestion of POP, however, releases two molecules of free palmitic acid and one molecule of 2-oleoylglycerol.

The consequences of this differential digestion are significant for nutrient absorption. The free palmitic acid released from POP can readily form insoluble calcium soaps in the gut, leading to reduced absorption of both fat and calcium and potentially harder stools. In contrast, the 2-palmitoylglycerol absorbed from OPO digestion circumvents this issue, leading to more efficient calcium and fat uptake. researchgate.net

A comparative overview of the digestion products and their metabolic implications is presented in the table below.

| Feature | 1,3-Dioleoyl-2-palmitoylglycerol (OPO) | 1,3-Palmitoyl-2-oleoylglycerol (POP) |

| Fatty Acid at sn-2 | Palmitic Acid | Oleic Acid |

| Fatty Acids at sn-1, 3 | Oleic Acid | Palmitic Acid |

| Products of Lipase Digestion | 2-palmitoylglycerol, 2 molecules of Oleic Acid | 2-oleoylglycerol, 2 molecules of Palmitic Acid |

| Effect on Calcium Absorption | Enhanced absorption; avoids formation of calcium soaps | Reduced absorption due to formation of insoluble calcium soaps with free palmitic acid |

Research comparing other triacylglycerol structures, such as 1,3-dipalmitoyl-2-oleoylglycerol (B142765) (POP), 1,3-distearoyl-2-oleoylglycerol (SOS), and trioleoylglycerol (OOO), has shown that despite different melting points, they did not produce significantly different postprandial responses in terms of inflammatory and hemostatic markers in healthy adults. mpob.gov.my While this study did not include OPO, it highlights that the specific fatty acid composition and positional distribution, as seen in the OPO versus POP comparison, are critical determinants of the unique metabolic effects of a triacylglycerol.

Future Research Directions and Emerging Paradigms for 1,3 Dioleoyl 2 Palmitoylglycerol

Advancements in Biocatalyst Engineering and Enzyme Immobilization Technologies

The enzymatic synthesis of OPO, primarily through the acidolysis or interesterification of fats and oils, is heavily reliant on the efficiency and stability of biocatalysts, specifically sn-1,3 specific lipases. researchgate.netsci-hub.box Future research is directed towards enhancing these enzymatic processes through advanced biocatalyst engineering and innovative immobilization techniques.

Biocatalyst Engineering: Genetic engineering of lipases, such as those from Aspergillus oryzae (AOL) and Thermomyces lanuginosus (Lipozyme TL IM), is a key area of focus. researchgate.nettandfonline.com Modifications aim to improve the selectivity, activity, and stability of these enzymes under industrial process conditions. For instance, creating novel ionic liquid-modified lipases has shown promise in enhancing enzyme activity and thermal stability. mdpi.com

Enzyme Immobilization: The method of immobilization directly influences enzyme activity, stability, and reusability, which are crucial for economic viability. mdpi.comscielo.br Common techniques being refined include adsorption, entrapment, covalent binding, and cross-linking. mdpi.com

Adsorption: This method involves binding enzymes to solid supports like macroporous resins through non-covalent interactions. mdpi.commdpi.com Research into novel hydrophobic support materials, such as polystyrene-based resins and magnetic multi-walled carbon nanotubes, has demonstrated significant increases in specific lipase (B570770) activity and improved recyclability. researchgate.netbohrium.com

Entrapment: Encapsulating enzymes within porous polymer carriers maintains the enzyme's conformation and activity. mdpi.com

Covalent Binding: This technique forms stable bonds between the enzyme and a carrier, though it can sometimes lead to enzyme inactivation. mdpi.combohrium.com

Cross-linking: Using agents like glutaraldehyde to create cross-linked enzyme aggregates is another approach to creating robust biocatalysts. mdpi.com

Future work will focus on developing "smart" immobilization supports that can respond to environmental stimuli and on optimizing reaction conditions, such as water content and substrate molar ratios, to maximize OPO yield and minimize acyl migration, an issue that produces unwanted byproducts. researchgate.netresearchgate.net

Exploration of Novel and Sustainable Biosynthetic Routes

Current OPO production often relies on palm oil and its fractions, which raises sustainability concerns. tandfonline.comgoogle.comresearchgate.net Consequently, a major research thrust is the exploration of novel and more sustainable biosynthetic pathways.

Microbial Fermentation: One of the most promising avenues is the use of oleaginous microorganisms, such as the bacterium Rhodococcus opacus, to produce OPO directly through fermentation. researchgate.netsci-hub.box This approach allows for the use of diverse and sustainable feedstocks. Research has shown that R. opacus can produce oil where OPO is a significant triacylglycerol species. researchgate.net Future work will involve metabolic engineering of such microbes to enhance OPO yield and purity, potentially offering a more environmentally friendly alternative to traditional chemoenzymatic methods. researchgate.netsci-hub.box

Alternative Feedstocks: Investigating a wider range of plant oils and animal fats as starting materials is another key strategy. For example, leaf lard has been used as a substrate for OPO synthesis. nih.govresearchgate.net The development of multi-step enzymatic processes that can utilize mixed vegetable oils or other readily available lipids is an active area of research. tandfonline.com These methods, which may combine enzymatic acidolysis and interesterification, aim to create flexible and cost-effective production platforms. nih.govdoaj.org

Deeper Mechanistic Insights into Biological Actions at the Molecular Level

While the benefits of OPO for infants—such as improved fat and calcium absorption and softer stools—are well-documented, the precise molecular mechanisms underlying these effects are not fully understood. tandfonline.comresearchgate.net Future research aims to elucidate these pathways.

Studies in neonatal animal models are beginning to reveal OPO's impact on intestinal development. Research indicates that OPO supplementation can significantly increase the number of intestinal stem cells, which promotes the growth of intestinal villi and crypts. researchgate.netresearchgate.netnih.gov It also appears to enhance the differentiation of specialized intestinal cells like goblet and Paneth cells. researchgate.netresearchgate.netnih.gov

Furthermore, OPO has been shown to bolster the integrity of the intestinal epithelial barrier by increasing the expression of key proteins such as mucin 2, lysozyme 1, and tight junction proteins. researchgate.netresearchgate.netnih.gov The molecular signaling pathways involved in these processes, and how the specific sn-2 position of palmitic acid in the OPO molecule dictates these outcomes, are critical areas for future investigation. tandfonline.comnih.gov Understanding these mechanisms will not only reinforce the rationale for including OPO in infant formulas but could also expand its application to other populations with compromised intestinal function, such as the elderly. researchgate.netnih.gov

Refinement and Integration of Advanced Analytical Techniques for Complex Biological Matrices

Accurately quantifying OPO and distinguishing it from its isomers, such as 1,2-dioleoyl-3-palmitoylglycerol (B16418) (OOP), is essential for quality control in infant formulas and for studying its metabolism in complex biological samples. nih.gov Future research will focus on refining and integrating advanced analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. The development of silver-ion HPLC (Ag+-HPLC) has been a significant step forward, as it allows for the fine separation of structurally similar triacylglycerols. nih.govresearchgate.net Combining nonaqueous reversed-phase HPLC with Ag+-HPLC enhances the separation and detection of OPO. nih.gov For detection, evaporative light-scattering detectors (ELSD) are often preferred over UV detectors for samples with low OPO content due to their higher sensitivity. nih.gov

Future directions include the further integration of HPLC with mass spectrometry (MS), which provides detailed structural information and allows for precise quantification. The development of standardized, high-throughput methods is crucial for routine analysis in both industrial and clinical research settings. These refined techniques will enable more accurate assessment of OPO content in commercial products and facilitate more detailed studies of its absorption and metabolic fate in the body.

Synergistic Research Combining Lipidomics, Metabolomics, and Microbiome Studies

To gain a comprehensive understanding of OPO's physiological effects, research is moving towards a systems biology approach, integrating multiple 'omics' technologies.

Lipidomics and Metabolomics: Lipidomics, the large-scale study of lipids, is being used to map the metabolic fate of OPO after ingestion. panomix.comlabome.com Studies comparing OPO with other triglycerides, like 1-oleoyl-2-palmitoyl-3-linoleoyl glycerol (B35011) (OPL), have shown that OPO can uniquely influence the biosynthesis of very long-chain fatty acids and alter the abundance of specific acylcarnitines. nih.gov These changes in the lipidome are linked to downstream effects on liver fat accumulation and cholesterol levels. nih.gov

Microbiome Studies: The gut microbiota is a critical mediator of the effects of dietary fats. Studies have shown that OPO supplementation can modulate the fecal microbiota, promoting the growth of beneficial bacteria like Bifidobacterium and inhibiting potentially harmful ones like Enterobacter. tandfonline.com This shift in the microbiome is associated with increased production of short-chain fatty acids, such as butyrate, which are vital for colon health. tandfonline.comresearchgate.netnih.gov

The true paradigm shift lies in the synergy of these fields. Future research will combine lipidomics, metabolomics, and 16S rRNA sequencing of the microbiome to create a holistic picture of how OPO interacts with the host. tandfonline.comrsc.org This integrated approach will help to establish clear correlations between OPO intake, specific changes in the gut microbiome, alterations in the host's lipid profile, and ultimate health outcomes, providing a powerful basis for optimizing nutritional interventions. rsc.org

Q & A

Q. What enzymatic methods are commonly employed for synthesizing OPO, and how do they ensure positional specificity of fatty acids?

OPO synthesis typically involves sn-1,3-specific lipases (e.g., Thermomyces lanuginosus or Rhizomucor miehei lipase) to catalyze acidolysis or interesterification reactions. These lipases selectively replace fatty acids at the sn-1 and sn-3 positions of triacylglycerols (TAGs) while retaining palmitic acid (PA) at sn-2. Solvent-free systems are preferred to avoid toxicity and simplify downstream processing . For example, Aspergillus oryzae lipase immobilized on polystyrene resin achieved 45.65% OPO yield under optimized conditions (65°C, 1:8 palm stearin-to-oleic acid ratio, 8% enzyme load) .

Q. What purification strategies are effective for enriching OPO content from reaction mixtures?

Dry fractionation and solvent-based crystallization are widely used. For instance, dry fractionation at 30°C with a hexane-to-acetone ratio of 1:5 (w/v) increased OPO content to >91% in TAGs . Solvent fractionation using acetone selectively crystallizes high-melting-point TAGs, yielding OPO-rich fractions with >59% recovery .

Q. Which analytical techniques are critical for characterizing OPO structure and purity?

- Thin-layer chromatography with flame ionization detection (TLC-FID): Resolves OPO from partial glycerides .

- Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Quantifies sn-2 PA positional isomers and confirms regiospecificity .

- X-ray diffraction (XRD): Analyzes crystallization behavior in binary TAG mixtures (e.g., OPO/POP systems) .

Advanced Research Questions

Q. How can researchers optimize enzymatic reaction conditions to maximize OPO yield while minimizing byproducts?

Key parameters include:

- Substrate molar ratio: A 1:8 palm stearin-to-oleic acid ratio maximizes acyl migration efficiency .

- Water content: 3.5% water in immobilized lipase enhances activity by stabilizing the enzyme’s tertiary structure .

- Temperature: 65°C balances reaction rate and enzyme stability .

- Immobilization supports: Polydopamine-coated magnetic nanoparticles (ZnFe2O4@PDA) improve lipase reusability, retaining >80% activity after 4 cycles .

Q. How do discrepancies in enzymatic efficiency arise between different lipase sources, and how can they be resolved?

Variations in lipase regiospecificity (e.g., Aspergillus oryzae vs. Rhizomucor miehei) and immobilization methods impact OPO yield. For example, Rhizomucor miehei lipase immobilized on ZnFe2O4@PDA achieved 42.78% OPO yield with 54.63% sn-2 PA retention, whereas Aspergillus oryzae lipase required higher enzyme loads (8%) for similar efficiency . Screening lipases for thermostability and sn-1,3 specificity, coupled with covalent immobilization, mitigates these discrepancies .

Q. What methodological challenges exist in scaling up OPO synthesis, and how can they be addressed?

- Biocatalyst cost: Immobilization reduces enzyme consumption by enabling reuse. Magnetic nanoparticles allow rapid recovery via external magnets .

- Acyl migration: Trace water (1–3%) promotes unintended fatty acid redistribution. Controlling water activity (<0.3) minimizes this .

- Byproduct formation: Ultrasonic pretreatment reduces tripalmitin content to <2.75% by enhancing substrate homogeneity .

Q. How can OPO’s nutritional impact be assessed in vitro or in vivo?

- Calcium absorption assays: OPO-structured lipids improve calcium soap formation in infant gut models, enhancing bioavailability compared to non-OPO fats .

- Fatty acid positional analysis: sn-2 PA retention (>55%) mimics human milk fat, reducing stool calcium loss in rodent studies .

Q. What advanced strategies are emerging for OPO synthesis, such as multi-enzyme systems or novel substrates?

- Two-step enzymatic ethanolysis-esterification: Simultaneously produces OPO, OPL (1-oleoyl-2-palmitoyl-3-linoleoylglycerol), and LPL (1-linoleoyl-2-palmitoyl-3-linoleoylglycerol) with >90% total TAG yield .

- Microalgae-derived substrates: Chlamydomonas reinhardtii lipids serve as sustainable TAG sources for OPO synthesis .

Q. How can researchers validate OPO’s structural and functional equivalence to human milk fat for regulatory compliance?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.